molecular formula C8H9N3O2 B12445314 3-Methyl-4-nitrobenzenecarboximidamide

3-Methyl-4-nitrobenzenecarboximidamide

Cat. No.: B12445314
M. Wt: 179.18 g/mol
InChI Key: MTADUHKBRLZZAV-UHFFFAOYSA-N
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Description

3-Methyl-4-nitrobenzenecarboximidamide is an organic compound with a complex structure that includes a nitro group, a methyl group, and a carboximidamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-nitrobenzenecarboximidamide typically involves the nitration of 3-methylbenzenecarboximidamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process involves the nitration of 3-methylbenzenecarboximidamide in the presence of a catalyst to enhance the reaction rate and selectivity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-nitrobenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: 3-Methyl-4-aminobenzenecarboximidamide.

    Reduction: 3-Methyl-4-nitrosobenzenecarboximidamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-4-nitrobenzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to the disruption of cellular processes. The compound may also inhibit specific enzymes or receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a carboximidamide group.

    4-Nitrobenzamide: Contains a nitro group and an amide group attached to a benzene ring.

    3-Nitrobenzenecarboximidamide: Lacks the methyl group present in 3-Methyl-4-nitrobenzenecarboximidamide.

Uniqueness

This compound is unique due to the presence of both a nitro group and a carboximidamide group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

3-methyl-4-nitrobenzenecarboximidamide

InChI

InChI=1S/C8H9N3O2/c1-5-4-6(8(9)10)2-3-7(5)11(12)13/h2-4H,1H3,(H3,9,10)

InChI Key

MTADUHKBRLZZAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=N)N)[N+](=O)[O-]

Origin of Product

United States

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